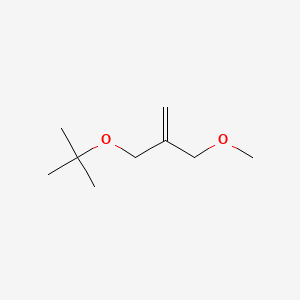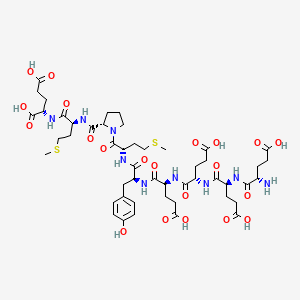
Glu-glu-glu-glu-tyr-met-pro-met-glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Glu-glu-glu-glu-tyr-met-pro-met-glu” is a peptide sequence composed of multiple amino acids. This sequence is part of the polyoma virus medium T antigen, which plays a significant role in cellular transformation and has been used in various scientific studies . The sequence includes glutamic acid (Glu), tyrosine (Tyr), methionine (Met), and proline (Pro), among others.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide sequence can be achieved through solid-phase peptide synthesis (SPPS), a common method for creating peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids .
Industrial Production Methods
In an industrial setting, the production of peptides like “Glu-glu-glu-glu-tyr-met-pro-met-glu” can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection, washing, and coupling, making the process more efficient and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerases.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Wissenschaftliche Forschungsanwendungen
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Medicine: Investigated for its potential as a therapeutic target or biomarker in various diseases.
Industry: Utilized in the production of antibodies and other research reagents.
Wirkmechanismus
The peptide “Glu-glu-glu-glu-tyr-met-pro-met-glu” exerts its effects by interacting with specific molecular targets and pathways. In the context of the polyoma virus medium T antigen, it forms complexes with cellular proteins such as pp60c-src, a tyrosine-specific protein kinase. This interaction is crucial for the transforming activity of the medium T antigen . The peptide sequence also plays a role in activating the human calcium-sensing receptor, which can modify taste perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glu-Tyr:
Glu-Met: Another γ-glutamyl dipeptide with inhibitory effects on DPP-IV.
Glu-Gln-Glu: A tripeptide used in various biochemical applications.
Uniqueness
The uniqueness of “Glu-glu-glu-glu-tyr-met-pro-met-glu” lies in its specific sequence and its role in the polyoma virus medium T antigen. This sequence is crucial for the antigen’s ability to form complexes with cellular proteins and exert its transforming effects . Additionally, its ability to activate the human calcium-sensing receptor adds to its distinct properties .
Eigenschaften
CAS-Nummer |
82123-81-7 |
|---|---|
Molekularformel |
C49H71N9O21S2 |
Molekulargewicht |
1186.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C49H71N9O21S2/c1-80-22-19-31(45(74)56-33(49(78)79)13-18-40(68)69)54-47(76)35-4-3-21-58(35)48(77)32(20-23-81-2)55-46(75)34(24-25-5-7-26(59)8-6-25)57-44(73)30(12-17-39(66)67)53-43(72)29(11-16-38(64)65)52-42(71)28(10-15-37(62)63)51-41(70)27(50)9-14-36(60)61/h5-8,27-35,59H,3-4,9-24,50H2,1-2H3,(H,51,70)(H,52,71)(H,53,72)(H,54,76)(H,55,75)(H,56,74)(H,57,73)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,78,79)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
FKXYRDYBKXIDDI-AGQURRGHSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
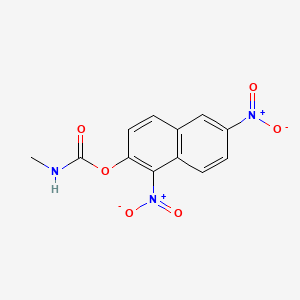
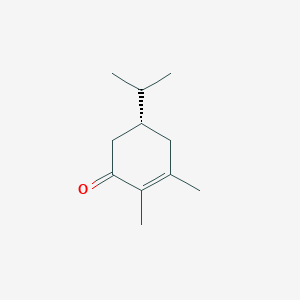
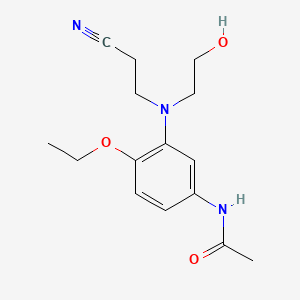


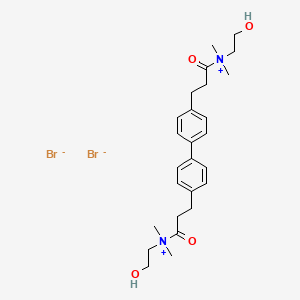
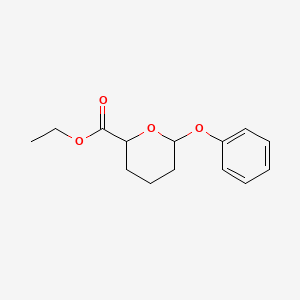
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

